

A Comprehensive Spectroscopic Guide to 6-Aminoheptane-1-thiol

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Compound of Interest

Compound Name: 6-Aminoheptane-1-thiol

CAS No.: 677350-14-0

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Introduction

6-Aminoheptane-1-thiol is a bifunctional organic molecule featuring a primary amine at the 6-position and a thiol group at the 1-position of a seven-carbon aliphatic chain.^[1] This unique structure, with nucleophilic and reactive sites at both ends of a flexible linker, makes it a valuable building block in various fields, including organic synthesis, materials science, and the development of novel pharmaceuticals. The ability to selectively react the amine or thiol functionality opens avenues for creating complex molecular architectures, self-assembled monolayers, and functionalized nanoparticles.

Given its potential applications, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of this molecule. This guide provides an in-depth analysis of the expected spectroscopic data for **6-Aminoheptane-1-thiol**. In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to present a predictive yet scientifically grounded overview for researchers and drug development professionals.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for the carbon and hydrogen atoms of **6-Aminoheptane-1-thiol**.

Caption: Molecular structure of **6-Aminoheptane-1-thiol** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR spectra of **6-Aminoheptane-1-thiol** are discussed below.

Experimental Protocol for NMR Analysis

A standard approach for NMR analysis of a liquid sample like **6-Aminoheptane-1-thiol** would involve dissolving a small amount of the compound (typically 5-25 mg) in a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in an NMR tube.[2] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). Spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.[2]

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **6-Aminoheptane-1-thiol** is expected to show distinct signals for the protons on the heptane chain, the methyl group, the amine group, and the thiol group. The electron-withdrawing effects of the nitrogen and sulfur atoms will cause the adjacent protons to be deshielded and appear at a higher chemical shift (downfield).

Proton(s)	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration
H on C7	~1.10	Doublet (d)	3H
H on C6	~2.80 - 3.00	Multiplet (m)	1H
H on C1	~2.50	Quartet (q) or Triplet (t)	2H
H on C2, C3, C4, C5	~1.20 - 1.60	Multiplet (m)	8H
SH	~1.30 - 1.60	Triplet (t)	1H
NH ₂	~1.50 - 2.50	Broad Singlet (br s)	2H

Causality Behind Predicted ¹H NMR Shifts:

- C7 Protons: The methyl protons at C7 are expected to appear as a doublet around 1.10 ppm due to coupling with the single proton on C6.
- C6 Proton: The proton on the chiral center C6, being adjacent to the electron-withdrawing amino group, will be deshielded and is predicted to be a multiplet in the range of 2.80 - 3.00 ppm.
- C1 Protons: The methylene protons at C1, adjacent to the sulfur atom, are deshielded and expected to appear around 2.50 ppm. The multiplicity will likely be a quartet or a triplet depending on the coupling with the C2 protons and the SH proton.
- Alkyl Chain Protons (C2-C5): The methylene protons of the central part of the alkyl chain (C2, C3, C4, and C5) are in a similar chemical environment and are expected to overlap, forming a complex multiplet in the typical aliphatic region of ~1.20 - 1.60 ppm.^[3]
- SH Proton: The thiol proton typically appears as a triplet in the range of 1.30 - 1.60 ppm due to coupling with the adjacent CH₂ group (C1). Its chemical shift can be variable and is sensitive to concentration, solvent, and temperature.
- NH₂ Protons: The amine protons usually appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. The chemical shift is also

variable and dependent on experimental conditions. Addition of D₂O to the NMR sample will cause the NH₂ and SH signals to disappear due to proton-deuterium exchange, which is a useful method for their identification.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms of the heptane backbone.

Carbon	Predicted Chemical Shift (ppm)
C7	~22 - 25
C6	~50 - 55
C1	~24 - 28
C2	~33 - 37
C5	~38 - 42
C3, C4	~25 - 30

Causality Behind Predicted ¹³C NMR Shifts:

- C6: This carbon, directly attached to the nitrogen atom, will be the most deshielded and is expected to have the highest chemical shift in the aliphatic region, around 50-55 ppm.[5]
- C1: The carbon bonded to the sulfur atom will also be deshielded, but to a lesser extent than C6, with a predicted chemical shift in the range of 24-28 ppm.
- C7: The terminal methyl carbon is expected to be the most shielded, appearing at the lowest chemical shift, around 22-25 ppm.[6]
- C2, C3, C4, C5: The remaining methylene carbons will have chemical shifts in the typical alkane region of 25-42 ppm, with their exact values influenced by their proximity to the functional groups.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of **6-Aminoheptane-1-thiol** will be dominated by the characteristic absorption bands of the amine and thiol groups.

Experimental Protocol for IR Analysis

For a liquid sample, the IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be used. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration	Intensity
3300 - 3500	Primary Amine (NH ₂)	Asymmetric & Symmetric Stretch	Medium (two bands)
2960 - 2850	Alkyl (C-H)	Stretch	Strong
2550 - 2600	Thiol (S-H)	Stretch	Weak
1590 - 1650	Primary Amine (NH ₂)	Bend (Scissoring)	Medium
1470 - 1450	Alkyl (CH ₂)	Bend (Scissoring)	Medium
1380 - 1365	Methyl (CH ₃)	Bend (Umbrella)	Medium
665 - 910	Primary Amine (NH ₂)	Wag	Broad, Strong

Interpretation of Key IR Bands:

- N-H Stretching: A primary amine will show two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[4][8][9] The presence of two peaks in this region is a strong indicator of a primary amine.
- S-H Stretching: The S-H stretching vibration gives rise to a weak, but sharp, absorption band in the region of 2550-2600 cm⁻¹. [10][11][12] The low intensity is a characteristic feature of this band.

- C-H Stretching: Strong absorption bands between 2960 and 2850 cm^{-1} are due to the C-H stretching vibrations of the methyl and methylene groups in the heptane chain.
- N-H Bending: The scissoring vibration of the primary amine group results in a medium intensity band between 1590 and 1650 cm^{-1} .^[8]
- N-H Wagging: A broad and strong absorption band in the 665-910 cm^{-1} region is characteristic of the out-of-plane bending (wagging) of the N-H bonds in a primary amine.^[8]

Mass Spectrometry (MS)

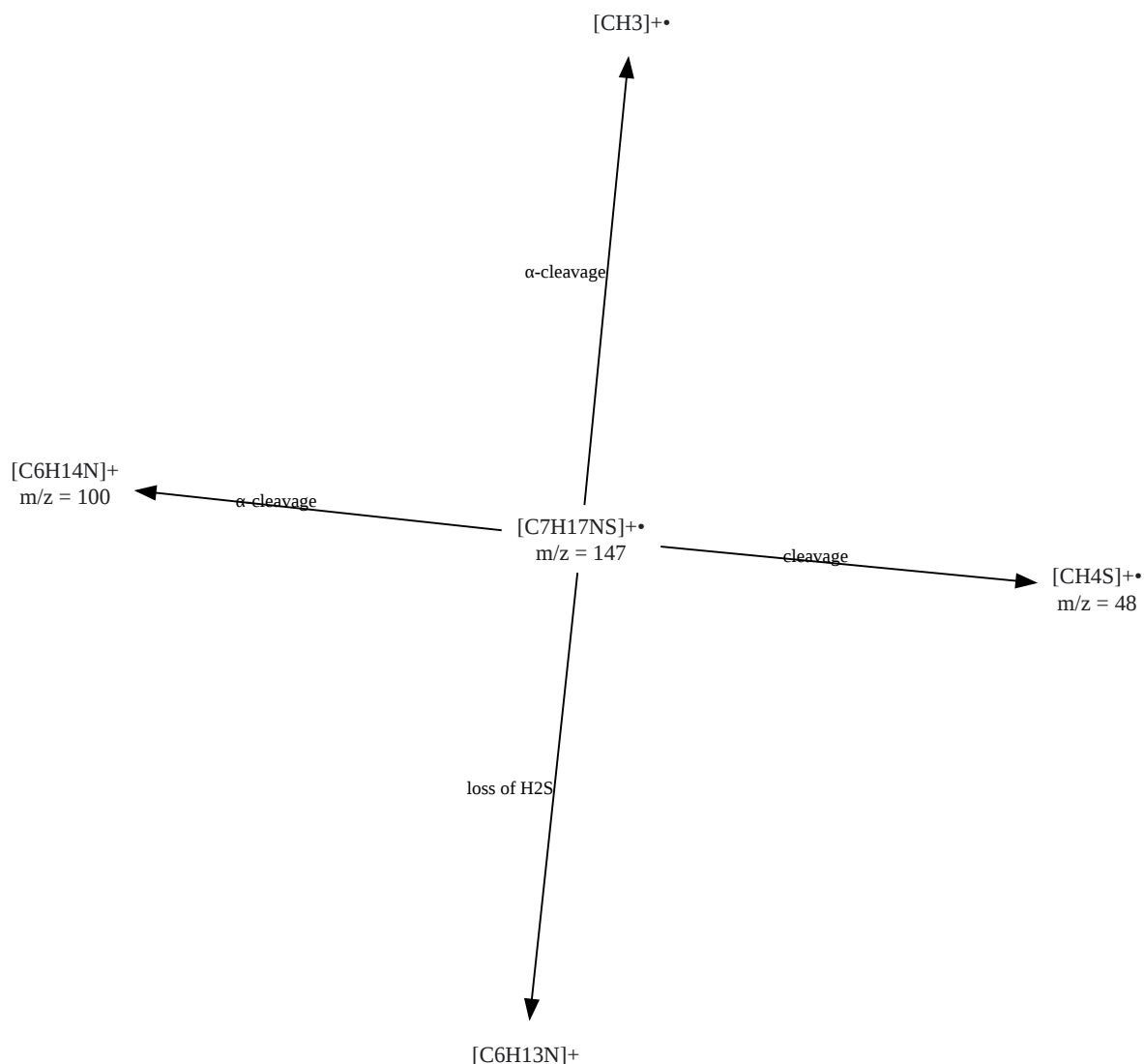
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol for MS Analysis

A common technique for analyzing small, volatile molecules like **6-Aminoheptane-1-thiol** is Electron Ionization (EI) Mass Spectrometry. In this method, the sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

- Molecular Ion (M^+): The molecular formula of **6-Aminoheptane-1-thiol** is $\text{C}_7\text{H}_{17}\text{NS}$. The molecular weight is approximately 147.28 g/mol. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.^{[4][13]} Therefore, the molecular ion peak (M^+) is expected at an m/z of 147.
- Fragmentation Pattern: The fragmentation of **6-Aminoheptane-1-thiol** is expected to be directed by the functional groups. The most likely fragmentation pathways are α -cleavage adjacent to the nitrogen and sulfur atoms.^{[14][15][16]}



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Caption: Predicted major fragmentation pathway for **6-Aminoheptane-1-thiol** in EI-MS.

Major Predicted Fragments:

- α -Cleavage at the Amine: The most favorable fragmentation for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom.[14][15][16] For **6-Aminoheptane-1-thiol**, this would involve the loss of a methyl radical ($\bullet\text{CH}_3$) to form a resonance-stabilized iminium ion at m/z 132 (M-15) or the loss of the $\text{C}_5\text{H}_{10}\text{S}$ radical to form an iminium ion at m/z 44. The cleavage leading to the more stable, larger fragment is often favored.
- Cleavage at the Thiol: Thiols can undergo α -cleavage, although it is generally less favorable than for amines. Cleavage of the C1-C2 bond could lead to the formation of a $[\text{CH}_2\text{SH}]^+$ ion at m/z 47.
- Loss of H_2S : Elimination of a molecule of hydrogen sulfide (H_2S , 34 Da) from the molecular ion is another possible fragmentation pathway for thiols, which would result in a peak at m/z 113 (M-34).
- Alkyl Chain Fragmentation: The aliphatic chain can also fragment, leading to a series of peaks separated by 14 mass units (CH_2 groups).[14]

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of **6-Aminoheptane-1-thiol**. The key identifying features are expected to be:

- ^1H NMR: Distinct signals for the protons adjacent to the amine and thiol groups, and the characteristic disappearance of the NH_2 and SH protons upon D_2O exchange.
- ^{13}C NMR: The downfield shift of the carbons directly bonded to the nitrogen and sulfur atoms.
- IR: The presence of two N-H stretching bands for the primary amine and a weak S-H stretching band.
- MS: An odd molecular ion peak at m/z 147 and characteristic fragmentation patterns resulting from α -cleavage at the amine.

While this guide offers a robust framework for the spectroscopic characterization of **6-Aminoheptane-1-thiol**, experimental verification is essential for definitive structural

confirmation. The information presented here should serve as a valuable resource for researchers in the synthesis, analysis, and application of this versatile molecule.

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